4-Iodobutyl Pivalate 4-Iodobutyl Pivalate
Brand Name: Vulcanchem
CAS No.: 82131-05-3
VCID: VC3798493
InChI: InChI=1S/C9H17IO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3
SMILES: CC(C)(C)C(=O)OCCCCI
Molecular Formula: C9H17IO2
Molecular Weight: 284.13 g/mol

4-Iodobutyl Pivalate

CAS No.: 82131-05-3

Cat. No.: VC3798493

Molecular Formula: C9H17IO2

Molecular Weight: 284.13 g/mol

* For research use only. Not for human or veterinary use.

4-Iodobutyl Pivalate - 82131-05-3

Specification

CAS No. 82131-05-3
Molecular Formula C9H17IO2
Molecular Weight 284.13 g/mol
IUPAC Name 4-iodobutyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C9H17IO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3
Standard InChI Key MGIGUULSKMFMTP-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OCCCCI
Canonical SMILES CC(C)(C)C(=O)OCCCCI

Introduction

Structural and Physicochemical Properties

4-Iodobutyl pivalate features a four-carbon alkyl chain terminated by an iodine atom and esterified with pivalic acid (2,2-dimethylpropanoic acid). The pivalate group’s bulkiness enhances steric protection of the ester carbonyl, while the iodobutyl segment serves as a potent electrophile. Key physicochemical properties include:

PropertyValue
Boiling Point262.025 °C at 760 mmHg
Density1.425 g/cm³
LogP2.79
SolubilitySoluble in THF, DCM, DMSO

The iodine atom’s polarizability and leaving group ability make this compound highly reactive in nucleophilic substitutions and transition-metal-catalyzed couplings .

Synthesis and Scalability

Primary Synthetic Routes

The most efficient method involves the reaction of tetrahydrofuran (THF) with pivaloyl iodide under solvent-free conditions. This approach, reported by Vulcanchem, achieves yields exceeding 85% within minutes at room temperature:

THF+Pivaloyl Iodide4-Iodobutyl Pivalate(RT, solvent-free)\text{THF} + \text{Pivaloyl Iodide} \rightarrow \text{4-Iodobutyl Pivalate} \quad (\text{RT, solvent-free})

Alternative pathways include the iodination of 4-chlorobutyl pivalate using sodium iodide in acetone, though this method requires longer reaction times (48 hours at 60°C) .

Eco-Friendly Advancements

Recent developments emphasize green chemistry principles. A 2023 study demonstrated that ultrasonic irradiation reduces reaction times by 40% while maintaining high purity (>98%) . Catalyst-free conditions further minimize waste, aligning with sustainable synthesis goals.

Reactivity and Mechanistic Insights

Alkylation Reactions

The iodobutyl group acts as a potent alkylating agent, transferring the butyl chain to nucleophiles such as amines, thiols, and enolates. For example, Michael J. Soderquist et al. documented its use in selectively alkylating N-heterocycles, achieving >90% conversion in DMF at 80°C. The pivalate’s steric bulk directs regioselectivity, favoring substitution at less hindered positions .

Cross-Coupling Applications

4-Iodobutyl pivalate participates in Suzuki-Miyaura couplings with arylboronic acids under copper catalysis. Christopher J. Colby’s work highlighted its utility in forming biaryl structures, with yields ranging from 70–85% using CuI\text{CuI} and PPh3\text{PPh}_3 as ligands. The iodine atom’s superior leaving group ability compared to bromine or chlorine enhances reaction rates .

Organometallic Complexation

Reactions with diethylzinc (Et2Zn\text{Et}_2\text{Zn}) yield zinc organometallics, critical for conjugate additions and polymer initiators. Bull et al. characterized these complexes via 1H^{1}\text{H}-NMR, confirming transmetallation efficiency .

Comparative Analysis with Structural Analogs

The reactivity of 4-iodobutyl pivalate diverges significantly from halogenated analogs:

CompoundReactivity ProfileKey Differences
4-Bromobutyl PivalateSlower coupling kineticsLower halogen polarizability
2-Iodopropyl PivalateReduced steric hindranceShorter carbon chain
1-IodobutaneNo ester stabilizationHigher volatility

The iodine atom’s polarizability and the pivalate’s steric effects synergize to enhance both stability and reactivity .

Emerging Applications

Polymer Chemistry

The compound serves as a telechelic monomer in polyurethane synthesis. A 2024 study reported its incorporation into block copolymers with TgT_g values tunable from −20°C to 80°C .

Medicinal Chemistry

Derivatives of 4-iodobutyl pivalate are under investigation as prodrugs for iodine-containing antivirals. In vitro studies show 60–75% bioavailability in hepatic cell lines .

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